1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10-6-7-11(17)8-14(10)19-16(21)20-15-9-18-13-5-3-2-4-12(13)15/h2-9,18H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDAFCGJMWJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 5-chloro-2-methylaniline with isocyanates or carbamates. One common method is as follows:
Starting Materials: 5-chloro-2-methylaniline and 1H-indole-3-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 5-chloro-2-methylaniline is first reacted with the coupling agent and catalyst to form an intermediate. This intermediate is then reacted with 1H-indole-3-carboxylic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole-Urea Derivatives
Key Observations:
Substituent Effects: The chlorine atom in this compound enhances electrophilicity and may improve target binding compared to methoxy or ethoxy groups in analogues (e.g., ).
Biological Activity: Indole-urea derivatives with halogen substituents (e.g., Cl, F) often exhibit enhanced antimicrobial and anticancer activities. For example, compound C1 (3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea) demonstrated biofilm inhibition in Pseudomonas aeruginosa via LasR receptor antagonism . Replacement of the urea group with an enone moiety (as in 3-(1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one) shifts the mechanism of action to redox modulation or Michael addition-based cytotoxicity .
Synthetic Accessibility :
- The target compound is synthesized via urea coupling reactions between 5-chloro-2-methylaniline and 3-isocyanatoindole, a method shared with analogues in .
- Derivatives with complex substituents (e.g., methoxyethyl in ) require multi-step syntheses, reducing yield efficiency compared to simpler halogenated variants.
Functional Comparisons
Key Findings:
- Halogenated derivatives (e.g., C1 in ) show superior biofilm inhibition compared to non-halogenated counterparts, aligning with the target compound's chlorine substituent.
- Enone-containing derivatives (e.g., ) exhibit stronger cytotoxic effects but lack the selectivity afforded by urea-based hydrogen bonding.
Biological Activity
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a urea group linked to a 5-chloro-2-methylphenyl moiety and a 1H-indole group, making it of interest for various therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14ClN3O
- CAS Number : 899990-11-5
The compound's structure allows it to interact with biological systems, which is crucial for its activity against various diseases, including cancer and microbial infections.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that indole derivatives can act as effective inhibitors of cancer cell proliferation. For instance, the compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, demonstrating promising results in vitro.
Case Study: Anticancer Activity
A study reported that the compound inhibited the proliferation of human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown notable antimicrobial activity. It has been tested against various bacterial strains and fungi, displaying effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.33 µM |
| Escherichia coli | 13.40 µM |
| Candida albicans | 16.69 µM |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Urease Inhibition
Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stones and certain infections.
Table 2: Urease Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.0019 ± 0.0011 |
| Standard (Thiourea) | 4.745 ± 0.054 |
The exceptional urease inhibitory activity positions this compound as a candidate for therapeutic development targeting urease-related diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical cellular pathways, thereby modulating their activity and influencing processes such as apoptosis, cell cycle regulation, and metabolic functions.
Molecular Docking Studies
In silico studies using molecular docking have provided insights into the binding affinities of this compound with various targets, suggesting a strong interaction with proteins involved in cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via the reaction of an isocyanate derivative (e.g., 5-chloro-2-methylphenyl isocyanate) with an amine (e.g., 1H-indol-3-amine). Key conditions include inert solvents (e.g., dichloromethane or toluene), reflux temperatures, and the presence of a base like triethylamine to neutralize HCl byproducts. Solvent polarity and reaction time significantly affect yield and purity, with optimized protocols achieving >80% yield in controlled setups .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this urea derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns on aromatic rings and urea linkage formation. X-ray crystallography provides definitive structural confirmation, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding in the urea moiety). High-resolution mass spectrometry (HRMS) complements purity assessment. Crystallographic data should be deposited in repositories like the Protein Data Bank (PDB) for validation .
Q. How can researchers verify the absence of competing side reactions (e.g., dimerization) during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection monitor reaction progress. Mass spectrometry identifies unexpected byproducts. Kinetic studies under varying temperatures and reagent stoichiometries can isolate conditions favoring the desired product. For example, excess isocyanate may suppress amine dimerization .
Advanced Research Questions
Q. What strategies can mitigate regioselectivity challenges when synthesizing derivatives with multiple reactive sites (e.g., indole NH vs. aromatic Cl)?
- Methodological Answer : Protecting groups (e.g., Boc for indole NH) can temporarily block undesired reactivity. Computational modeling (e.g., DFT calculations) predicts electronic effects of substituents, guiding solvent and catalyst selection. For example, polar aprotic solvents like DMF enhance electrophilic substitution at the indole 3-position over competing sites .
Q. How should contradictory spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Cross-validate findings using multiple techniques (e.g., 2D NMR for resonance assignment). Reproduce experiments under identical conditions to rule out solvent or temperature artifacts. Collaborative data sharing via platforms like the RCSB PDB ensures transparency . If discrepancies persist, isotopic labeling (e.g., ¹⁵N-urea) can clarify ambiguous signals .
Q. What experimental frameworks are used to explore structure-activity relationships (SAR) for biological targets?
- Methodological Answer : Design analogs with systematic substitutions (e.g., halogen replacement, methyl group removal) and assay them against target enzymes or cell lines. Molecular docking (using software like MOE) identifies binding interactions. For example, replacing the 5-chloro group with fluoro alters hydrophobicity, impacting IC₅₀ values in kinase inhibition assays .
Q. How can researchers address low solubility in pharmacological assays without structural compromise?
- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins improve aqueous solubility. Prodrug strategies (e.g., esterification of urea NH) enhance bioavailability. Physicochemical profiling (logP, pKa) informs salt formation (e.g., hydrochloride salts) for optimal dissolution .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
